4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its biological properties, including anticancer and antioxidant activities, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a tetrahydropyrimidine core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated significant anticancer effects of related pyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- MTT Assay Results : The cytotoxicity of related compounds was evaluated against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The highest inhibitory concentration (IC50) values were reported as follows:
- HCT116 : 201.45 µg/mL
- A431 : 44.77 µg/mL
- Normal Fibroblast Cells (BJ-1) : 92.05 µg/mL
These results suggest that derivatives of tetrahydropyrimidines may serve as potential therapeutic agents against specific types of cancer .
Antioxidant Activity
The antioxidant capabilities of tetrahydropyrimidine derivatives have been assessed using the DPPH radical scavenging assay. Results indicated:
- Radical Scavenging Activity : The compound exhibited a dose-independent radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.
This suggests that the compound retains significant antioxidant properties even at low concentrations, which is beneficial for mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The presence of methoxy groups in the structure significantly contributes to the biological activity of these compounds. Studies indicate that modifications in substitution patterns can enhance their efficacy against microbial and cancerous cells .
Case Study 1: Antitumor Efficacy
In a comparative study involving several pyrimidine derivatives, it was found that compounds with specific substitutions on the aromatic rings showed enhanced activity against cancer cell lines. Notably, the addition of hydrophobic substituents at strategic positions increased potency significantly .
Case Study 2: Antimicrobial Properties
A series of pyrimidine derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target molecule demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 μg/mL .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-18(20(25)23-14-6-8-15(27-2)9-7-14)19(24-21(26)22-12)13-5-10-16(28-3)17(11-13)29-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACUDXXFBCJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.